
2-bromo-N-butyl-N-methylbutanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar brominated compounds has been demonstrated. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, starting from butanone and proceeding through several steps to achieve a 53.2% yield . Another related synthesis is that of N-butyl-N-methyl morpholine bromide, which was prepared using N-methyl morpholine and 1-bromobutane without solvent, achieving a 75.8% yield . These methods suggest that the synthesis of "2-bromo-N-butyl-N-methylbutanamide" could potentially be achieved through similar bromination reactions and amide formation steps.
Molecular Structure Analysis
While the exact molecular structure of "2-bromo-N-butyl-N-methylbutanamide" is not provided, the structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was determined by single-crystal X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of "2-bromo-N-butyl-N-methylbutanamide."
Chemical Reactions Analysis
The papers discuss various chemical reactions involving brominated compounds. For example, the reactions of N-bromobis(trifluoromethyl)amine with different dienes resulted in high yields of adducts, which could undergo further transformations such as dehydrobromination . These reactions highlight the reactivity of brominated intermediates, which could be relevant for the chemical behavior of "2-bromo-N-butyl-N-methylbutanamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. The water absorbability, solubility, and thermal stability of N-butyl-N-methyl morpholine bromide were investigated, showing high water absorbability, good solubility in polar solvents, and decomposition at about 240°C . These properties provide a baseline for what might be expected from "2-bromo-N-butyl-N-methylbutanamide," although specific properties would need to be empirically determined.
Applications De Recherche Scientifique
Xanthine Oxidase Inhibitory Properties
Research on N-(α-bromoacyl)-α-amino esters, which include compounds structurally similar to 2-bromo-N-butyl-N-methylbutanamide, has explored their potential as xanthine oxidase inhibitors. However, studies have shown that these compounds do not exhibit significant inhibitory effects against xanthine oxidase, both in commercial enzyme forms and in rat liver homogenates. This lack of significant activity suggests that the noncyclic molecular structure of these compounds may be a limiting factor for biological activity in this context. Despite this, the favorable pharmacokinetic behavior and predicted toxicological properties of these esters could make them suitable for consideration in carrier-linked prodrug strategies and design (Smelcerovic et al., 2016).
Synthesis and Biological Activity Screening
Another study focused on the synthesis and biological activity screening of novel N-(α-bromoacyl)-α-amino esters, which are structurally related to 2-bromo-N-butyl-N-methylbutanamide. The synthesized compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. The results indicated low levels of cytotoxicity and an absence of significant antibacterial and anti-inflammatory activities at the tested concentrations. These findings highlight the potential of these compounds for safe inclusion in prodrug designs due to their minimal biological reactivity (Yancheva et al., 2015).
Chemical Behavior and Kinetics
The chemical behavior of substituted N-phenylbutanamides, which share functional groups with 2-bromo-N-butyl-N-methylbutanamide, has been studied in basic media. These compounds undergo ring closure and subsequent hydrolysis, leading to the formation of various derivatives. Kinetic studies provide insights into the reaction mechanisms and the influence of substituents on the reaction rates. Such research contributes to a deeper understanding of the chemical properties and reactivity of similar bromo-substituted butanamides (Sedlák et al., 2002).
Magnetic Properties of Metal-Complex Assemblies
Research involving the synthesis of mixed-metal assemblies using tetra(n-butyl)ammonium bromide and other components has explored the magnetic properties of these complexes. While this study does not directly involve 2-bromo-N-butyl-N-methylbutanamide, it highlights the broader context of bromo-substituted compounds in the design and analysis of magnetic materials. The findings from such studies can pave the way for novel applications in materials science and magnetic property engineering (Tamaki et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-butyl-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIJOPYLMDURBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295891 | |
| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-butyl-N-methylbutanamide | |
CAS RN |
1119450-23-5 | |
| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
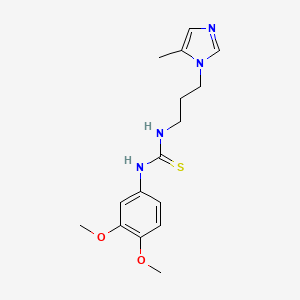
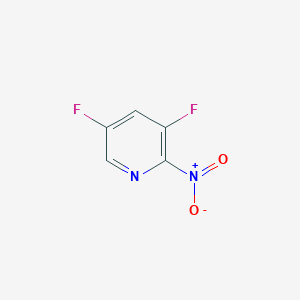
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)
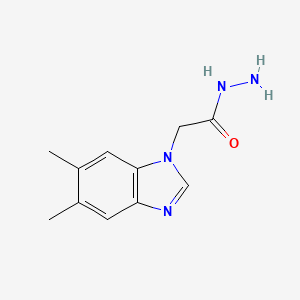

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)
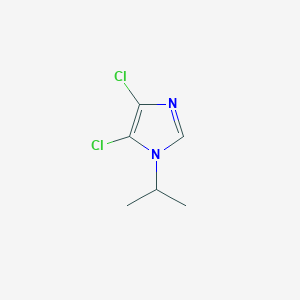
![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
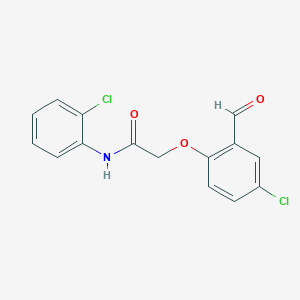
![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)